![molecular formula C27H33NO3Si B14223276 (1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine CAS No. 503560-72-3](/img/structure/B14223276.png)
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine is an organosilane compound characterized by the presence of both phenyl and trimethoxysilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine typically involves the reaction of 3,3,3-triphenylpropanal with 3-(trimethoxysilyl)propylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality of the compound.
化学反应分析
Types of Reactions
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding amide.
Reduction: The imine can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Hydrolysis and condensation reactions are often carried out in the presence of water or alcohols, with acidic or basic catalysts to facilitate the process.
Major Products
Oxidation: The major product is the corresponding amide.
Reduction: The major product is the corresponding amine.
Substitution: The major products are siloxane polymers or oligomers.
科学研究应用
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential use in bioconjugation and as a functional group in biomaterials.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the modification of surfaces to enhance properties such as hydrophobicity, adhesion, and durability.
作用机制
The mechanism of action of (1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with proteins, enzymes, and other biomolecules through its imine and trimethoxysilyl groups.
Pathways Involved: The formation of covalent bonds with target molecules can lead to changes in their structure and function, influencing biological processes such as signal transduction, enzyme activity, and cellular adhesion.
相似化合物的比较
Similar Compounds
(1E)-3,3,3-Triphenylpropan-1-imine: Lacks the trimethoxysilyl group, resulting in different reactivity and applications.
3-(Trimethoxysilyl)propylamine: Lacks the triphenylpropan-1-imine moiety, leading to different chemical properties and uses.
Uniqueness
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine is unique due to the combination of the triphenylpropan-1-imine and trimethoxysilyl groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality allows it to participate in a wide range of chemical reactions and to be used in diverse fields, from materials science to biology.
属性
CAS 编号 |
503560-72-3 |
|---|---|
分子式 |
C27H33NO3Si |
分子量 |
447.6 g/mol |
IUPAC 名称 |
3,3,3-triphenyl-N-(3-trimethoxysilylpropyl)propan-1-imine |
InChI |
InChI=1S/C27H33NO3Si/c1-29-32(30-2,31-3)23-13-21-28-22-20-27(24-14-7-4-8-15-24,25-16-9-5-10-17-25)26-18-11-6-12-19-26/h4-12,14-19,22H,13,20-21,23H2,1-3H3 |
InChI 键 |
FPFCMJDSLUYHFV-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCN=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)

![(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol](/img/structure/B14223212.png)
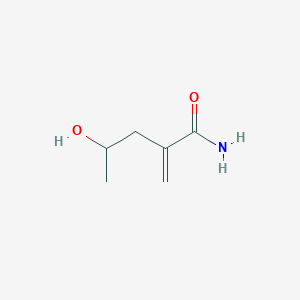
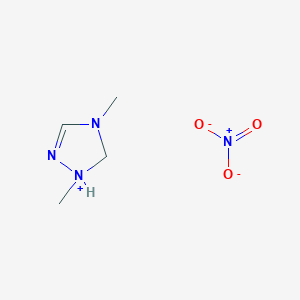
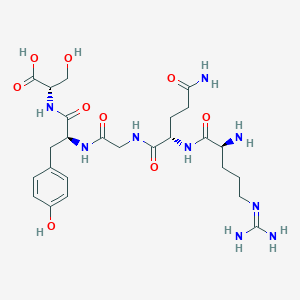
![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
![3-[1-(Trimethylstannyl)ethenyl]heptan-2-one](/img/structure/B14223240.png)
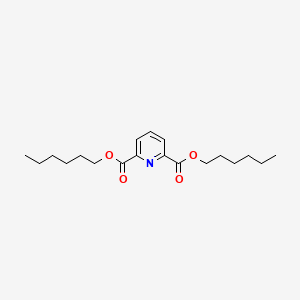
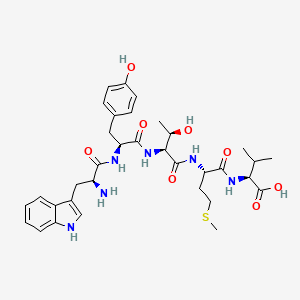
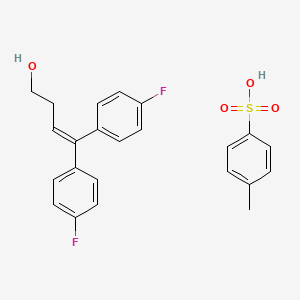
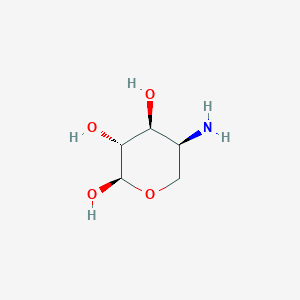
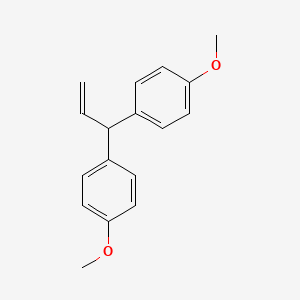
![2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B14223296.png)
